molecular formula C11H9NO2 B13274698 3-(3-Oxobutanoyl)benzonitrile

3-(3-Oxobutanoyl)benzonitrile

Cat. No.: B13274698
M. Wt: 187.19 g/mol
InChI Key: KASOIVACSDWJAZ-UHFFFAOYSA-N
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Description

3-(3-Oxobutanoyl)benzonitrile is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It is a versatile chemical used in various scientific research and industrial applications. This compound is characterized by the presence of a benzonitrile group attached to a 3-oxobutanoyl moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxobutanoyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with an appropriate alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) . Another method includes the use of benzaldehyde and hydroxylamine hydrochloride, followed by dehydration to form the benzonitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Oxobutanoyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles.

Scientific Research Applications

3-(3-Oxobutanoyl)benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzonitrile (C6H5CN): A simpler aromatic nitrile with similar reactivity but lacking the 3-oxobutanoyl group.

    4-(3-Oxobutanoyl)benzonitrile: A positional isomer with the oxobutanoyl group at a different position on the benzene ring.

Uniqueness: 3-(3-Oxobutanoyl)benzonitrile is unique due to the presence of both the benzonitrile and 3-oxobutanoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-(3-oxobutanoyl)benzonitrile

InChI

InChI=1S/C11H9NO2/c1-8(13)5-11(14)10-4-2-3-9(6-10)7-12/h2-4,6H,5H2,1H3

InChI Key

KASOIVACSDWJAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC(=C1)C#N

Origin of Product

United States

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